molecular formula C18H19NO5 B2944446 Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate CAS No. 2310125-92-7

Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2944446
CAS No.: 2310125-92-7
M. Wt: 329.352
InChI Key: DTIKAHDKTRIGHA-UHFFFAOYSA-N
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Description

Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate is a complex organic compound belonging to the benzofuran family. This compound features a benzofuran ring system substituted with a hydroxyl group and a carbamoylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the benzofuran core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzofurans or carbamates.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Biology: Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate has been studied for its antimicrobial properties, making it a candidate for developing new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient in treatments for various diseases.

Industry: The compound's unique chemical properties make it valuable in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the carbamoylbenzoate moiety play crucial roles in these interactions, influencing the compound's biological activity and therapeutic potential.

Comparison with Similar Compounds

  • Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)sulfamoyl)phenylcarbamate: A structurally related compound with potential antimicrobial properties.

  • 4-Hydroxybenzofuran derivatives: Other benzofuran derivatives with varying substituents and biological activities.

Uniqueness: Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIKAHDKTRIGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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